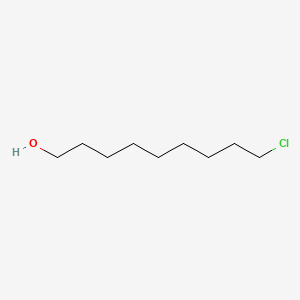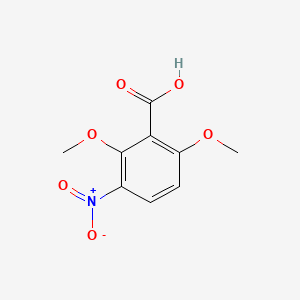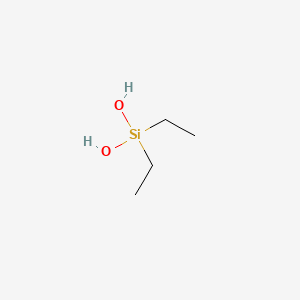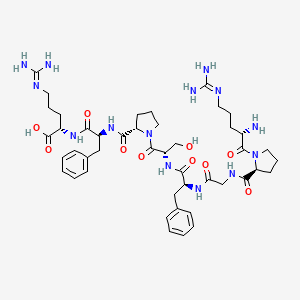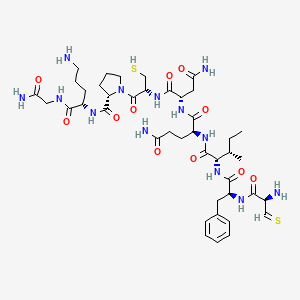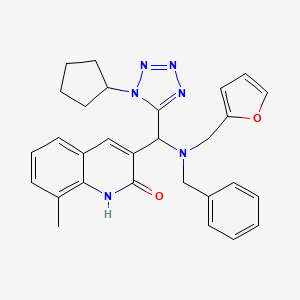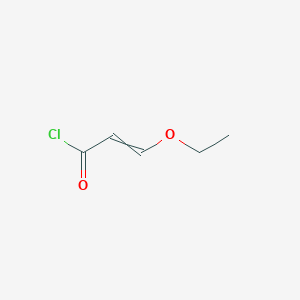
Chlorure de 3-éthoxyacryloyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyacryloyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acrylic acid, where the ethoxy group is attached to the third carbon of the acrylate chain, and the chlorine atom is bonded to the carbonyl carbon. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Applications De Recherche Scientifique
3-Ethoxyacryloyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create various functionalized molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty polymers and coatings.
Mécanisme D'action
Target of Action
3-Ethoxyacryloyl chloride, also known as (E)-3-Ethoxyacryloyl chloride, is a compound known for its applications in organic synthesis . It is characterized by its ethoxy and acryloyl functional groups . .
Mode of Action
The mode of action of 3-Ethoxyacryloyl chloride involves its interaction with its targets, which are likely to be other organic compounds in a synthesis reaction . The ethoxy and acryloyl functional groups in the compound can react with various molecules, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it participates in various chemical reactions leading to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 3-Ethoxyacryloyl chloride’s action would depend on the specific context of its use in organic synthesis . It serves as a reagent in the preparation of various compounds, including esters and amides .
Action Environment
The action, efficacy, and stability of 3-Ethoxyacryloyl chloride can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxyacryloyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-3-ethoxyacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of (E)-3-ethoxyacryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxyacryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Comparaison Avec Des Composés Similaires
Acryloyl Chloride: Similar in structure but lacks the ethoxy group.
Methacryloyl Chloride: Contains a methyl group instead of an ethoxy group.
Crotonyl Chloride: Has a similar structure but with a different alkyl substitution.
Uniqueness: 3-Ethoxyacryloyl chloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its analogs. Additionally, the ethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Propriétés
Numéro CAS |
6191-99-7 |
|---|---|
Formule moléculaire |
C5H7ClO2 |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
3-ethoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |
Clé InChI |
SFMFACMIOWQIPR-UHFFFAOYSA-N |
SMILES |
CCOC=CC(=O)Cl |
SMILES canonique |
CCOC=CC(=O)Cl |
Pictogrammes |
Flammable; Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?
A1: (E)-3-Ethoxyacryloyl chloride acts as an acylating agent in the first step of the synthesis. It reacts with 2-Chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate then undergoes further reactions to ultimately yield Dasatinib. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



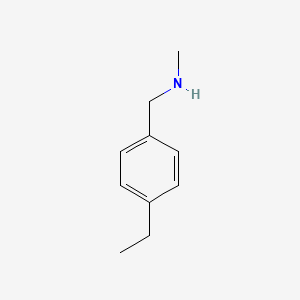
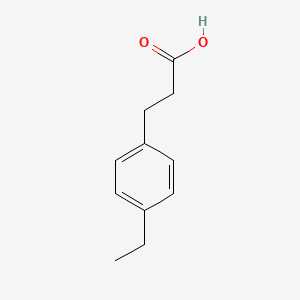

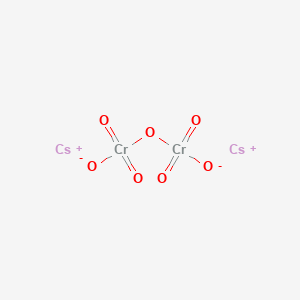
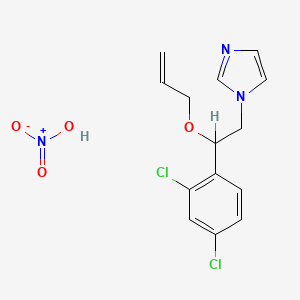

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
